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molecular formula C14H10N2O2 B8790642 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione CAS No. 106204-03-9

2-(4-methylpyridin-2-yl)isoindoline-1,3-dione

Cat. No. B8790642
M. Wt: 238.24 g/mol
InChI Key: DNJNBNSEZWBVOR-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

To a mixture of 2-Amino-4-methylpyridine (21.6 g, 0.2 mol) and phthalic anhydride (29.6 g, 0.2 mol) in toluene (160 ml), was added triethylamine (2.8 ml, 0.02 mol). The mixture was refluxed for 5 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was suspended in acetic anhydride (250 ml). The mixture was then heated to reflux for 4 hr until the solid dissolves completely. After cooling to room temperature, white precipitate was collected by filtration and washed with acetic anhydride and hexane, and dried in high vacuo to give 26.6 g (56%) of 2-(4-methyl-pyridin-2-yl)-isoindole-1,3-dione as a white solid. 1H NMR (200 MHz, CDCl3) δ 2.45 (3H, s), 7.18 (1H, d, J=5.0 Hz), 7.25 (1H, s), 7.76-7.99 (4H, m), 8.53 (1H, d, J=5.0 Hz). m/z (EI) 238 (M+).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:1]2[C:12](=[O:13])[C:11]3[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:9]2=[O:14])[CH:7]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
29.6 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr until the solid
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolves completely
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with acetic anhydride and hexane
CUSTOM
Type
CUSTOM
Details
dried in high vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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